molecular formula C14H18O3S B14173670 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one CAS No. 923002-00-0

1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one

Cat. No.: B14173670
CAS No.: 923002-00-0
M. Wt: 266.36 g/mol
InChI Key: AUWLCTFLQIJADW-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is an organic compound characterized by a benzene ring substituted with two methyl groups and a sulfonyl group, attached to a hex-5-en-2-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one typically involves the sulfonylation of 2,3-dimethylbenzene followed by the attachment of the hex-5-en-2-one chain. The reaction conditions often require the use of a strong acid catalyst to facilitate the sulfonylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
  • 1-(2,5-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one
  • 1-(3,4-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one

Uniqueness: 1-(2,3-Dimethylbenzene-1-sulfonyl)hex-5-en-2-one is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and interactions

Properties

CAS No.

923002-00-0

Molecular Formula

C14H18O3S

Molecular Weight

266.36 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C14H18O3S/c1-4-5-8-13(15)10-18(16,17)14-9-6-7-11(2)12(14)3/h4,6-7,9H,1,5,8,10H2,2-3H3

InChI Key

AUWLCTFLQIJADW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)CC(=O)CCC=C)C

Origin of Product

United States

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